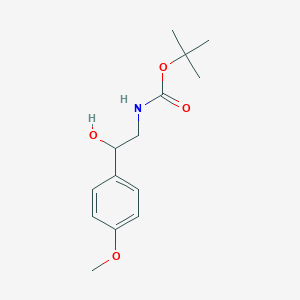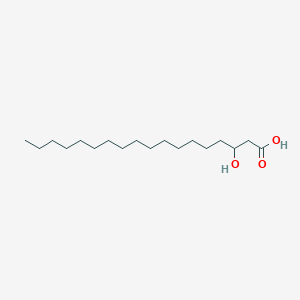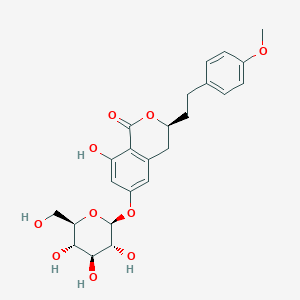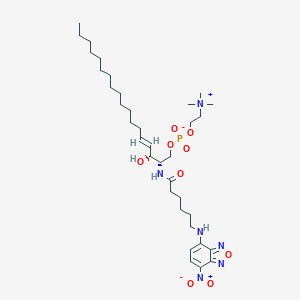
C6 NBD Sphingomyéline
Vue d'ensemble
Description
C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. C6 NBD sphingomyelin has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.
Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.
C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.
Applications De Recherche Scientifique
Analyse des radeaux lipidiques
La C6 NBD Sphingomyéline est utilisée pour étudier les radeaux lipidiques, qui sont des microdomaines au sein des membranes cellulaires. Ces radeaux sont riches en cholestérol et en sphingolipides, et ils jouent un rôle crucial dans les processus cellulaires tels que la transduction du signal et le tri des protéines. En incorporant la this compound fluorescente dans les membranes cellulaires, les chercheurs peuvent visualiser et analyser la dynamique et la composition des radeaux lipidiques .
Études d'endocytose et d'exocytose
Ce composé est essentiel pour l'investigation de l'endocytose et de l'exocytose, les processus par lesquels les cellules internalisent et sécrètent des molécules. La propriété fluorescente de la this compound permet le suivi de ces processus en temps réel, fournissant des informations sur les mécanismes du transport vésiculaire et du trafic membranaire .
Métabolisme de la sphingomyéline
Les chercheurs utilisent la this compound pour étudier le métabolisme des sphingomyélines, y compris les voies enzymatiques impliquées dans leur synthèse et leur dégradation. Ces recherches ont des implications pour la compréhension de maladies comme la maladie de Niemann-Pick, où le métabolisme de la sphingomyéline est perturbé .
Recherche sur l'apoptose
Le rôle de la sphingomyéline dans l'apoptose, ou mort cellulaire programmée, est un domaine d'étude important. La this compound aide à élucider la part des produits de dégradation de la sphingomyéline, tels que la céramide, dans les voies apoptotiques .
Systèmes d'administration de médicaments
En raison de sa similitude structurale avec la sphingomyéline naturelle, la this compound est explorée comme un composant des systèmes d'administration de médicaments liposomiques. Sa marque fluorescente permet le suivi de l'administration et de la libération du médicament, améliorant la compréhension de la pharmacocinétique et de la pharmacodynamique .
Mesures de la fluidité membranaire
La fluidité des membranes cellulaires affecte de nombreuses fonctions cellulaires. La this compound est utilisée pour évaluer la fluidité membranaire en mesurant le taux de diffusion de la molécule fluorescente au sein de la bicouche lipidique, fournissant des données précieuses sur la dynamique membranaire .
Assemblage et libération viraux
La this compound a été utilisée pour étudier l'assemblage et la libération de virus, tels que le VIH. En incorporant la sphingomyéline fluorescente dans les membranes virales, les chercheurs peuvent suivre la bourgeonnement viral et comprendre les exigences lipidiques pour la formation des particules virales .
Recherche sur le cancer
En recherche sur le cancer, la this compound est appliquée pour étudier les altérations du métabolisme des sphingolipides qui surviennent dans les cellules cancéreuses. Ces études peuvent conduire à l'identification de biomarqueurs potentiels pour le diagnostic du cancer et au développement de thérapies ciblées sur les sphingolipides .
Mécanisme D'action
Target of Action
C6 NBD Sphingomyelin is a fluorescent derivative of sphingomyelin . It primarily targets the cell membrane, where it is generally concentrated in the outer leaflet . The compound’s primary targets are the sphingomyelin synthase on the cell surface and in the lumen of the Golgi .
Mode of Action
C6 NBD Sphingomyelin interacts with its targets by being synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide, a process catalyzed by sphingomyelin synthase . This interaction results in the formation of sphingomyelin, which plays a crucial role in signal transduction and membrane trafficking .
Biochemical Pathways
The primary biochemical pathway affected by C6 NBD Sphingomyelin is the sphingomyelin cycle. In this pathway, sphingomyelin is synthesized by the transfer of phosphocholine from phosphatidylcholine onto ceramide . This process is crucial for cell growth, differentiation, apoptosis, and signal transduction along the membrane .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .
Result of Action
The action of C6 NBD Sphingomyelin results in several molecular and cellular effects. It controls cell growth, differentiation, apoptosis, and signal transduction along the membrane . It is also known to prevent the proliferation of colon tumors . Additionally, sphingomyelin inhibits cholesterol absorption . Abnormal accumulation of sphingomyelin can cause Niemann Pick disease .
Action Environment
The action, efficacy, and stability of C6 NBD Sphingomyelin are influenced by various environmental factors. For instance, its fluorescent property is due to the presence of the NBD (2- (4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group . The compound is also sensitive to light and moisture . Therefore, it must be stored properly to maintain its stability and efficacy .
Analyse Biochimique
Biochemical Properties
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells . This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A .
Cellular Effects
The compound has been shown to incorporate into the plasma membrane . It is involved in the metabolism and transport of sphingomyelins, playing a crucial role in cellular processes .
Molecular Mechanism
The molecular mechanism of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine involves its conversion into a fluorescent metabolite, sphingomyelin, by sphingomyelin synthase (SMS) in vivo . The concentration of this compound and its metabolite was directly correlated with SMS activity in vitro and in situ .
Temporal Effects in Laboratory Settings
It is known that this compound is subject to extensive degradation in the plasma membrane due to neutral sphingomyelinase activity .
Metabolic Pathways
N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is involved in the sphingomyelin synthesis process. It uses ceramide and phosphatidylcholine as substrates to produce sphingomyelin and diacylglycerol .
Transport and Distribution
This compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A . This transport can be blocked by multidrug resistance protein inhibitors in CHO cells .
Subcellular Localization
The subcellular localization of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine is primarily at the plasma membrane
Propriétés
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDYTGWMRUUSN-PERJAUJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94885-04-8 | |
| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


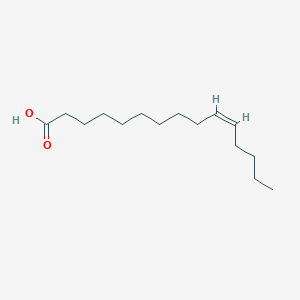

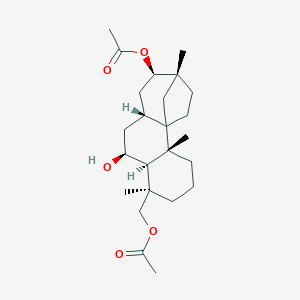
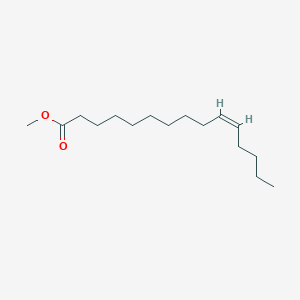

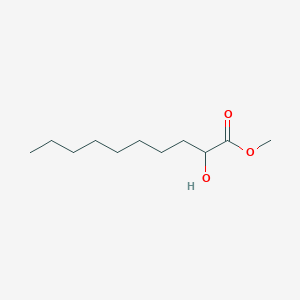
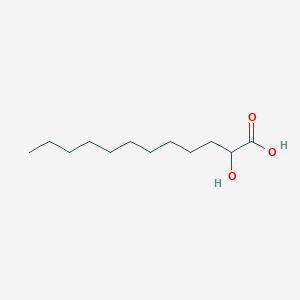
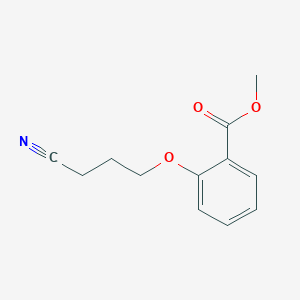
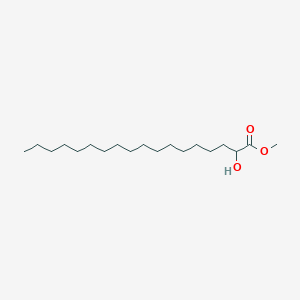
![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)
